molecular formula C9H15BN2O2S B12092659 Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- CAS No. 2225175-52-8

Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-

Cat. No.: B12092659
CAS No.: 2225175-52-8
M. Wt: 226.11 g/mol
InChI Key: DTHZVPKAYKGEAZ-UHFFFAOYSA-N
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Description

Structure and Key Features The compound "Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-" consists of a thiophene ring substituted at the 2-position with a boronic acid (-B(OH)₂) group and at the 5-position with a 4-methylpiperazine moiety.

Synthetic Relevance Thienyl boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing heterobiaryls. The stability of 2-thienyl boronic acids at neutral pH (as noted in ) makes this compound particularly valuable in aqueous or physiological conditions .

The 4-methylpiperazine substituent may further modulate antibacterial or anticancer activity by influencing cell permeability or binding affinity .

Properties

CAS No.

2225175-52-8

Molecular Formula

C9H15BN2O2S

Molecular Weight

226.11 g/mol

IUPAC Name

[5-(4-methylpiperazin-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C9H15BN2O2S/c1-11-4-6-12(7-5-11)9-3-2-8(15-9)10(13)14/h2-3,13-14H,4-7H2,1H3

InChI Key

DTHZVPKAYKGEAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2CCN(CC2)C)(O)O

Origin of Product

United States

Preparation Methods

Sequential Functionalization via Halogenated Intermediates

This approach involves initial introduction of the 4-methylpiperazinyl group to a halogenated thiophene, followed by boronic acid installation.

Synthesis of 5-(4-Methylpiperazinyl)-2-Bromothiophene

Step 1 : Buchwald-Hartwig Amination
2,5-Dibromothiophene undergoes palladium-catalyzed coupling with 4-methylpiperazine to yield 5-(4-methylpiperazinyl)-2-bromothiophene.

Reaction Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP (10 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: Toluene, 110°C, 12–24 h.

Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange with the piperazine nucleophile. Reductive elimination yields the C–N bond while retaining the 2-bromo substituent for subsequent functionalization.

Miyaura Borylation at the 2-Position

The 2-bromo intermediate is converted to the boronic acid via palladium-catalyzed borylation.

Reaction Conditions :

  • Reagent: Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-Dioxane, 80°C, 6–8 h.

Hydrolysis to Boronic Acid :
The pinacol boronic ester intermediate is treated with HCl (1M) in THF/H₂O (1:1) at 25°C for 1 h to yield Compound X .

Direct C–H Borylation of Prefunctionalized Thiophene

An alternative route employs iridium-catalyzed C–H borylation to install the boronic acid group directly.

Reaction Conditions :

  • Catalyst: [Ir(OMe)(COD)]₂ (5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)

  • Reagent: B₂Pin₂ (1.5 equiv)

  • Solvent: Cyclohexane, 80°C, 24 h.

Challenges :

  • The electron-donating 4-methylpiperazinyl group may deactivate the thiophene ring, reducing borylation efficiency.

  • Limited regiocontrol compared to halogen-based methods.

Comparative Evaluation of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Parameter Sequential Halogenation/Borylation Direct C–H Borylation
Regioselectivity High (controlled via halogen placement)Moderate to low
Functional Group Tolerance Compatible with piperazinyl groupsSensitive to electronics
Yield (Overall) 65–75%40–50%
Catalyst Cost Moderate (Pd-based)High (Ir-based)
Scalability HighLimited

Data extrapolated from analogous reactions in Refs.

Experimental Optimization and Practical Considerations

Protecting Group Strategies

  • Boronic Ester Stabilization : Use of pinacol (2,3-dimethyl-2,3-butanediol) during Miyaura borylation prevents premature hydrolysis and simplifies purification.

  • Piperazine Compatibility : The 4-methylpiperazinyl group’s basicity necessitates anhydrous conditions during Pd-catalyzed steps to avoid ligand protonation.

Purification Challenges

  • Boronic Acid Isolation : Silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively separates Compound X from pinacol byproducts.

  • Hygroscopicity : Storage under nitrogen at −20°C prevents boronic acid degradation .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity

Boronic acids are recognized for their anticancer properties, primarily due to their ability to inhibit proteasomal activity. The compound B-[5-(4-methyl-1-piperazinyl)-2-thienyl] is structurally similar to other boronic acid derivatives that have been evaluated for their efficacy against various cancer cell lines. Research indicates that boronic acids can induce apoptosis in cancer cells while sparing normal cells, demonstrating selective cytotoxicity. For instance, studies have shown that certain boronic acid derivatives significantly reduce the viability of prostate cancer cells while maintaining a higher viability rate in healthy cells .

1.2 Antimicrobial Properties

The antimicrobial potential of boronic acids has been explored extensively. B-[5-(4-methyl-1-piperazinyl)-2-thienyl] and its derivatives exhibit activity against a range of bacterial and fungal pathogens. In vitro studies have reported inhibition zones indicating effective antimicrobial action against species such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

1.3 Antiviral Activity

Recent investigations into the antiviral properties of boronic acids have yielded promising results. Some studies suggest that these compounds can inhibit viral replication by targeting specific viral enzymes or host cell receptors. The structural features of B-[5-(4-methyl-1-piperazinyl)-2-thienyl] may enhance its interaction with viral proteins, thereby impeding the virus's ability to replicate within host cells .

Synthetic Applications

2.1 Organic Synthesis

Boronic acids are versatile intermediates in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used for forming carbon-carbon bonds. B-[5-(4-methyl-1-piperazinyl)-2-thienyl] can serve as a coupling partner to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .

2.2 Molecular Modifications

The introduction of a boronic acid moiety can significantly alter the physicochemical properties of bioactive compounds. This modification can enhance solubility, stability, and selectivity towards biological targets. The ease of synthesizing boronic acid derivatives makes them attractive candidates for drug development .

Table 1: Clinical Trials Involving Boronic Acids

Study DescriptionPurposePhaseStatus
Combination therapy with bortezomib in advanced stage aggressive lymphomasTo assess efficacy in overcoming drug resistancePhase 1/2Completed
Combination therapy with ixazomib for sarcoma treatmentTo establish safe dosage levelsPhase 1Ongoing
Lymphoma study with bortezomib or vorinostatSafety and tolerability assessmentPhase 1Completed

These trials highlight the ongoing exploration of boronic acids in clinical settings, particularly in combination therapies aimed at enhancing treatment outcomes for various malignancies .

Mechanism of Action

The mechanism of action of boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienyl Ring

The substituent on the thienyl ring significantly impacts biological and chemical properties. Below is a comparison with key analogs:

Compound Substituent Molecular Weight Key Properties Reference
B-[5-(4-Methyl-1-piperazinyl)-2-thienyl]- 4-Methylpiperazine (position 5) 239.15 g/mol* Enhanced solubility; potential PBP1b/β-lactamase inhibition; stable at neutral pH
5-[1-(1-Piperidinyl)ethyl]-2-thienylboronic acid Piperidine (position 5) 239.15 g/mol Lower polarity than piperazine analogs; unconfirmed bioactivity
B-[5-[(4-Ethylpiperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]boronic acid Sulfonyl-ethylpiperazine (phenyl backbone) 330.18 g/mol Higher molecular weight; sulfonyl group may enhance enzyme targeting
2-Formylthiophene-4-boronic acid Formyl (position 4) 155.97 g/mol Reactive aldehyde group; potential for further derivatization

*Molecular weight calculated based on structure (C₁₁H₁₈BNO₂S).

Key Observations :

  • Piperazine vs. Piperidine : The 4-methylpiperazine group (tertiary amine) in the target compound likely improves water solubility compared to piperidine (secondary amine) in analog .
  • Sulfonyl vs.
Antimicrobial Activity
  • Target Compound: No direct data, but structurally related vaborbactam () inhibits KPC β-lactamases with IC₅₀ < 1 µM. The thienyl boronic acid scaffold may similarly target PBPs or β-lactamases .
Anticancer Activity
  • Boronic Acid Arylidene Heterocycles () : Exhibited anti-glioblastoma activity (IC₅₀: 10–50 µM). The 4-methylpiperazine group in the target compound could enhance blood-brain barrier penetration .
  • Pyrrolidine Boronic Acids () : Racemic mixtures showed chirality-dependent protease inhibition, highlighting the importance of stereochemistry in boronic acid drugs .

Chemical Reactivity and Stability

  • Stability : The 2-thienyl boronic acid group in the target compound is stable in neutral aqueous solutions (d₈-THF/D₂O for days), unlike aliphatic boronic acids that may protodeboronate .
  • Cross-Coupling Efficiency : Thienyl boronic acids (e.g., in ) achieve >90% yield in Suzuki-Miyaura reactions. The methylpiperazine group may slightly hinder reactivity due to steric effects compared to simpler analogs .

Biological Activity

Boronic acids have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- is a notable example, exhibiting significant potential in various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C11H17BN2O2
  • CAS Number : 1139717-76-2

This compound features a boronic acid moiety that is crucial for its biological activity, particularly in enzyme inhibition and interaction with biological targets.

The biological activity of boronic acids often relates to their ability to form reversible covalent bonds with specific amino acids in target proteins. For instance, the boronic acid group can interact with the hydroxyl group of serine or threonine residues in enzymes, leading to inhibition of their activity. This property is particularly useful in the design of proteasome inhibitors, which are critical in cancer therapy.

Anticancer Activity

Boronic acids, including the compound , have shown promising results in cancer research:

  • Proteasome Inhibition : The compound acts similarly to bortezomib, a well-known proteasome inhibitor. It inhibits the 26S proteasome by targeting the threonine residue within its active site. This leads to an accumulation of pro-apoptotic factors and subsequent cell death in cancer cells .
  • Cell Cycle Arrest : In vitro studies have demonstrated that this compound can induce G2/M phase arrest in cancer cell lines, effectively halting their proliferation .

Case Study: In Vitro Efficacy

A study evaluated the efficacy of this boronic acid derivative against various cancer cell lines. The results indicated:

Cell LineIC50 (nM)Mechanism of Action
U266 (Multiple Myeloma)8.21Proteasome inhibition
CaCO-2 (Colon Cancer)6.74Induction of apoptosis

These findings suggest that the compound has a potent anticancer effect comparable to existing therapies.

Antibacterial Activity

In addition to anticancer properties, boronic acids have demonstrated antibacterial effects:

  • Mechanism : The compound can inhibit class C β-lactamases by covalently binding to key residues within the enzyme's active site, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .

Efficacy Against Resistant Strains

Recent studies reported that derivatives of boronic acids exhibited low nanomolar inhibitory constants against resistant bacterial strains:

CompoundKi (µM)Target Enzyme
Boronic Acid A0.004Class C β-lactamases
Boronic Acid B0.008Class C β-lactamases

These results highlight the potential use of boronic acid derivatives as adjuvants in antibiotic therapy.

Research Findings and Future Directions

The ongoing research into boronic acids continues to unveil their therapeutic potential. Recent literature emphasizes:

  • Broad Spectrum Activity : Besides anticancer and antibacterial effects, boronic acids exhibit antifungal and antiviral activities, making them versatile candidates for drug development .
  • Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for certain boronic acid derivatives, suggesting they could be optimized for better efficacy and reduced toxicity .

Q & A

Q. What are the common synthetic routes for preparing Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- in academic research?

The synthesis typically involves coupling aromatic thiophene derivatives with boronic acid precursors. A high-throughput approach using automated multicomponent reactions (MCRs) enables efficient navigation of boronic acid chemical space, particularly for structurally complex heteroatom-rich compounds . Protection of the boronic acid moiety (e.g., as a pinacol ester) is often required during synthesis to avoid undesired reactivity and simplify purification . Post-synthetic deprotection under mild acidic conditions yields the free boronic acid.

Q. How can researchers characterize the structural and purity profile of this boronic acid derivative?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the thiophene and piperazine substituents. Mass spectrometry (MS) is essential for verifying molecular weight, though boronic acid trimerization can complicate analysis. Derivatization with diols (e.g., 2,5-dihydroxybenzoic acid) prior to MALDI-MS prevents dehydration artifacts and enables accurate sequencing of boronic acid-containing peptides . Purity is assessed via HPLC with UV/fluorescence detection, leveraging the compound’s aromatic and heterocyclic moieties.

Q. What experimental methodologies are employed to study its interactions with diol-containing biomolecules (e.g., glycoproteins)?

Surface plasmon resonance (SPR) using boronic acid-functionalized substrates quantifies binding affinities with glycoproteins. Competitive assays with redox-active polymers in electrochemical sensors can dynamically monitor binding kinetics in physiologically relevant conditions . Stopped-flow fluorescence spectroscopy provides millisecond-scale resolution for measuring binding rates with sugars like fructose and glucose, revealing that kon (association rate) drives affinity differences .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this boronic acid with glycoproteins?

Discrepancies often arise from non-specific secondary interactions (e.g., electrostatic or hydrophobic effects). To isolate boronic acid-diol binding, use buffer systems with high ionic strength (e.g., 150 mM NaCl) to suppress non-specific interactions. SPR studies comparing binding in borate vs. phosphate buffers can differentiate specific vs. non-specific binding . Additionally, mutational analysis of glycoprotein surface residues (e.g., glycosylation sites) helps validate selectivity .

Q. What strategies optimize the integration of this compound into high-throughput screening platforms for drug discovery?

Automated MALDI-MS workflows enable rapid deconvolution of boronic acid-peptide libraries. On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) simplifies sample preparation and enhances ionization efficiency for high-throughput sequencing . For cellular assays, conjugate the boronic acid to fluorescent carbon dots (B-CDs) to monitor uptake and target engagement in real time, leveraging the thiophene moiety’s intrinsic fluorescence .

Q. What analytical challenges arise in mass spectrometry analysis of this compound, and how are they mitigated?

Free boronic acids undergo dehydration/trimerization during MS, generating boroxine adducts that obscure molecular ion peaks . Pre-derivatization with diols (e.g., pinacol) stabilizes the boronic acid as a cyclic ester, eliminating trimerization. For MALDI-MS, DHB acts as both matrix and derivatizing agent, enabling in situ esterification and reducing sample handling . High-resolution MS/MS is critical for distinguishing isotopic patterns in branched boronic acid peptides.

Q. How does computational modeling enhance the design of this boronic acid for protease inhibition?

Molecular docking studies (e.g., with proteasome or HIV-1 protease) identify optimal positioning of the boronic acid’s electrophilic boron atom for covalent binding to catalytic threonine residues . Density functional theory (DFT) calculations predict pKa shifts upon diol binding, guiding the design of pH-responsive sensors . MD simulations assess the stability of boronic acid-glycoprotein complexes under physiological conditions .

Q. What strategies improve the selectivity of this boronic acid in complex biological matrices (e.g., serum)?

Incorporate steric hindrance via bulky substituents (e.g., 4-methylpiperazine) to reduce off-target binding. Use dual-recognition systems, such as coupling the boronic acid to a fluorescent reporter that responds only to simultaneous diol binding and environmental pH changes . Pre-treatment of samples with size-exclusion polymers (e.g., poly-nordihydroguaiaretic acid) filters out interfering macromolecules like plasma proteins .

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